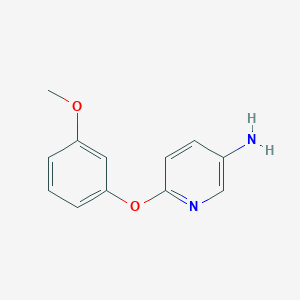

6-(3-Methoxyphenoxy)pyridin-3-amine

Description

Contextual Significance within Nitrogen-Heterocyclic Compounds and Aryl Ethers

Nitrogen-containing heterocyclic compounds are fundamental to the field of medicinal chemistry, with a significant majority of FDA-approved drugs featuring these scaffolds. cymitquimica.comnih.gov The pyridine (B92270) ring, a six-membered heterocycle analogous to benzene (B151609) with one nitrogen atom, is a particularly prevalent motif. nih.gov This structural feature often imparts favorable properties to a molecule, including metabolic stability and the ability to form crucial hydrogen bonds with biological targets. google.com

The aryl ether component of 6-(3-Methoxyphenoxy)pyridin-3-amine also holds considerable importance in the design of bioactive molecules. The ether linkage provides a degree of conformational flexibility while connecting two key aromatic systems. This can be critical for achieving the optimal orientation of a molecule within the binding site of a target protein.

The combination of the aminopyridine and the methoxyphenoxy groups within a single molecule creates a versatile platform for further chemical modifications. The amino group serves as a key reactive handle for the introduction of various substituents and for the construction of larger, more complex molecular architectures.

Research Trajectory and Potential Areas of Exploration for this compound

The primary research trajectory for this compound appears to be in its application as a synthetic intermediate for the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.govsemanticscholar.org

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. sci-hub.se For instance, a structurally related compound, N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, has been identified as a potent inhibitor of the FLT3-ITD and BCR-ABL pathways, which are implicated in certain types of leukemia. While direct biological activity data for this compound is not extensively published, its structural similarity to key fragments of such potent inhibitors underscores its potential as a precursor in the synthesis of new therapeutic candidates.

Future research is likely to continue leveraging this compound as a starting material for the synthesis of libraries of new molecules. By modifying the amine group or other parts of the structure, researchers can systematically explore the structure-activity relationships of new derivatives in the quest for more potent and selective kinase inhibitors.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 305801-13-2 | cymitquimica.com |

| Molecular Formula | C12H12N2O2 | cymitquimica.com |

| Molecular Weight | 216.24 g/mol | cymitquimica.com |

| Predicted Boiling Point | 396.9±32.0 °C | |

| Predicted Density | 1.253±0.06 g/cm³ | |

| Predicted pKa | 4.33±0.10 |

Structure

3D Structure

Properties

IUPAC Name |

6-(3-methoxyphenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-10-3-2-4-11(7-10)16-12-6-5-9(13)8-14-12/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXBOWPVJDFSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355574 | |

| Record name | 6-(3-methoxyphenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305801-13-2 | |

| Record name | 6-(3-Methoxyphenoxy)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305801-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(3-methoxyphenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 3 Methoxyphenoxy Pyridin 3 Amine and Analogues

Strategies for the Construction of the 6-Phenoxypyridin-3-amine (B1584284) Scaffold

The synthesis of the 6-phenoxypyridin-3-amine framework can be achieved through several strategic pathways, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, copper-catalyzed methodologies, and direct pyridine (B92270) annulation reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental method for constructing the 6-phenoxypyridin-3-amine scaffold. Due to the electron-deficient nature of the pyridine ring, it is more reactive towards nucleophilic attack than benzene (B151609). pearson.com This reaction typically involves the displacement of a leaving group, such as a halide, from the pyridine ring by a phenoxide nucleophile.

The reactivity of halopyridines in SNAr reactions is dependent on the position of the halogen and the presence of activating groups. Generally, halogens at the 2- and 4-positions are more readily displaced due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex. For the synthesis of 6-phenoxypyridin-3-amines, a suitable starting material would be a 6-halopyridin-3-amine derivative. The reaction is typically carried out in the presence of a base to generate the phenoxide in situ.

Recent advancements have introduced methods that facilitate SNAr reactions on pyridines under milder conditions. For instance, the formation of N-phosphonium pyridinium (B92312) intermediates has been shown to enhance the reactivity of pyridines in SNAr reactions, allowing for C-P bond formation at ambient temperatures. nih.gov Another approach involves a directed SNAr reaction where an ortho-iodobenzamide reacts with an amine in the presence of pyridine, proceeding with high ortho-selectivity without the need for a strong electron-withdrawing group on the arene substrate. rsc.org

Late-stage functionalization of pyridines can also be achieved through a sequence of C-H fluorination followed by SNAr of the resulting fluoride. acs.org This two-step process allows for the introduction of various nucleophiles under mild conditions. acs.org

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and etherification, are powerful tools for the synthesis of the 6-phenoxypyridin-3-amine scaffold. wikipedia.orgorganic-chemistry.org These reactions offer a broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org

The Buchwald-Hartwig amination involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com For the synthesis of 6-phenoxypyridin-3-amine, this could involve coupling a 6-halopyridine with 3-aminophenol (B1664112) or a protected version thereof. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. youtube.com The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl partners under increasingly mild conditions. wikipedia.org

Similarly, the Buchwald-Hartwig etherification allows for the formation of the C-O bond between an aryl halide and an alcohol. This can be applied to the synthesis of 6-(3-methoxyphenoxy)pyridin-3-amine by coupling a 6-halopyridin-3-amine with 3-methoxyphenol (B1666288).

Another important palladium-catalyzed reaction is the Suzuki-Miyaura cross-coupling, which forms carbon-carbon bonds between organoboron compounds and organic halides. nih.govresearchgate.netthieme-connect.com While primarily used for C-C bond formation, variations of this reaction can be adapted for C-N and C-O bond formation. The Suzuki-Miyaura reaction is valued for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov However, challenges can arise with nitrogen-containing heterocycles, which may inhibit the catalyst. organic-chemistry.org The development of highly active palladium-phosphine catalysts has addressed some of these limitations, enabling the efficient coupling of challenging heterocyclic substrates. organic-chemistry.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Bond Formed | Key Components | Advantages | Challenges |

| Buchwald-Hartwig Amination | C-N | Aryl halide/triflate, amine, Pd catalyst, base, ligand | Broad substrate scope, good functional group tolerance | Catalyst inhibition by some substrates, potential for side reactions |

| Buchwald-Hartwig Etherification | C-O | Aryl halide/triflate, alcohol, Pd catalyst, base, ligand | Effective for diaryl ether synthesis | Can require specific ligands and conditions |

| Suzuki-Miyaura Coupling | C-C (can be adapted for C-N, C-O) | Organoboron compound, organic halide, Pd catalyst, base | Mild conditions, high functional group tolerance | Catalyst inhibition by N-heterocycles, availability of boronic acids |

Copper-Catalyzed Methodologies for Pyridine Derivatives

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for the synthesis of phenoxypyridine derivatives. wikipedia.orgorganic-chemistry.org The Ullmann condensation is a classic method for forming aryl ethers, thioethers, and amines from aryl halides. wikipedia.org

The traditional Ullmann ether synthesis involves the reaction of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper at high temperatures. wikipedia.orgmdpi.com For the synthesis of this compound, this would entail reacting a 6-halopyridin-3-amine with 3-methoxyphenol using a copper catalyst. Modern variations of the Ullmann reaction often employ soluble copper catalysts with ligands, which can lead to milder reaction conditions and improved yields. wikipedia.org

The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for the formation of C-N bonds. nih.gov This reaction could be employed to couple an aryl halide with an amine to form the desired aminopyridine structure.

While generally requiring harsher conditions than palladium-catalyzed reactions, copper-catalyzed methods can be advantageous in certain situations, particularly for large-scale syntheses where the cost of palladium can be a factor. mdpi.comnih.gov

Direct Pyridine Annulation and Derivatization Reactions

The construction of the substituted pyridine ring can also be achieved through annulation reactions, where a pre-functionalized acyclic precursor undergoes cyclization to form the pyridine core. One such method involves the sequential amination, annulation, and aromatization of carbonyl compounds and propargylamine. semanticscholar.org

Another strategy is the derivatization of a pre-existing pyridine ring. For example, a 3-amino-4-methylpyridine (B17607) can undergo an electrophilic [4+1]-cyclization with trifluoroacetic anhydride (B1165640) (TFAA) to form a 6-azaindole (B1212597) structure. chemrxiv.org While not directly forming the target compound, this illustrates the principle of building complexity onto a simpler pyridine starting material.

Furthermore, direct C-H functionalization of pyridines is an emerging area. However, these reactions often require specific directing groups or occur at positions that may not be suitable for the direct synthesis of this compound.

Functionalization and Derivatization Reactions of this compound

Once the this compound scaffold is synthesized, further modifications can be made, particularly at the primary amine functionality.

Modifications at the Primary Amine Functionality

The primary amine group on the pyridine ring is a versatile handle for introducing a wide range of functional groups through various reactions. msu.edulibretexts.org

Acylation: The primary amine can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. This reaction introduces an amide functionality, which can be important for modulating the biological activity of the molecule. For example, the acylation of aminopyridines is a common transformation in medicinal chemistry. youtube.com

Alkylation: The primary amine can also undergo alkylation to form secondary or tertiary amines. msu.edu This can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. The choice of reagents and conditions can influence the degree of alkylation. For instance, the C3-alkylation of imidazo[1,2-a]pyridines can be achieved via a three-component aza-Friedel–Crafts reaction. mdpi.com

These functionalization reactions allow for the generation of a diverse library of analogues of this compound, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Transformations on the Pyridine Ring System

The 3-amino-6-phenoxypyridine scaffold is a versatile building block for the construction of more complex, fused heterocyclic systems. The reactivity of the amino group and the pyridine nitrogen allows for a range of cyclization and coupling reactions.

The amino group at the C3 position can readily participate in reactions to form fused ring systems. For instance, multicomponent reactions are a powerful tool for building molecular complexity in a single step. frontiersin.org Analogous 3-aminopyridine (B143674) derivatives are known to undergo condensation with various reagents to yield fused heterocycles such as pyrido[2,3-d]pyrimidines. rsc.org A novel and efficient palladium-catalyzed method has been developed for synthesizing a wide range of pyrido[2,3-d]pyrimidines from 6-amino-1,3-dialkyluracils and β-bromovinyl/aryl aldehydes. rsc.org This reaction proceeds through a cascade of imination, Buchwald–Hartwig cross-coupling, and cycloaddition reactions, often facilitated by microwave irradiation under solvent-free conditions. rsc.org

Another significant transformation is the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern organic chemistry for forming carbon-nitrogen bonds. youtube.com This reaction typically involves the coupling of an amine with an aryl halide. wikipedia.org While often used to construct the initial C-N bond of the aminopyridine itself, the methodology can also be applied to further functionalize the amino group. youtube.comwikipedia.org The development of bulky, electron-rich phosphine ligands (such as XPhos and SPhos) and mechanistic insights have expanded the reaction's scope to include a wide variety of amines and aryl partners under mild conditions. youtube.com

Furthermore, the synthesis of fused pyrazolo[3,4-b]pyridine derivatives can be achieved from 5-aminopyrazole precursors through multicomponent reactions, highlighting a strategy where the pyridine ring is constructed onto an existing heterocycle. frontiersin.org The reaction of 6-amino-4-phenyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile with various halo compounds can also lead to new fused pyridine derivatives. researchgate.net

Table 1: Examples of Transformations on Analogous Aminopyridine Rings

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Cascade Reaction | β-bromovinyl aldehydes, 6-amino-1,3-dialkyluracils, Pd catalyst, Microwave | Pyrido[2,3-d]pyrimidines | rsc.org |

| Buchwald-Hartwig Amination | Aryl halides, Pd catalyst (e.g., [Pd2(dba)3]), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-Aryl/Alkyl Aminopyridines | wikipedia.orgchemspider.com |

| Multi-component Cyclization | Phenylhydrazine, 3-aminocrotononitrile, Benzaldehyde, Thiobarbituric acid, p-TSA | Pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine | mdpi.com |

| Fused Heterocycle Synthesis | Halo compounds, Acrylonitrile, Chloroacetyl chloride under phase transfer catalysis | Fused Pyridines | researchgate.net |

Electrophilic aromatic substitution on the pyridine ring itself is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. youtube.com Reactions like nitration require harsh conditions (e.g., 300°C) and often result in low yields of the meta-substituted product. youtube.com However, the presence of the activating amino group at the C3 position in this compound would direct incoming electrophiles to the ortho and para positions relative to the amino group (C2, C4, and C6). The C6 position is already substituted, leaving C2 and C4 as potential sites for substitution, though this may compete with reactions on the more electron-rich phenoxy ring.

Derivatizations of the Methoxyphenoxy Moiety

The methoxyphenoxy portion of the molecule offers additional sites for chemical modification, primarily through electrophilic aromatic substitution on the phenyl ring or by transformation of the methoxy (B1213986) group itself.

The reactivity of the phenyl ring is governed by the two substituents: the methoxy group (-OCH₃) and the pyridinoxy group (-O-Py). The methoxy group is a strongly activating, ortho-, para-directing group. libretexts.org The pyridinoxy group is also generally considered an activating, ortho-, para-director. In the case of this compound, the methoxy group is at position 3 of the phenoxy ring. This means it will direct incoming electrophiles to positions 2, 4, and 6 of the phenoxy ring. The pyridinoxy ether linkage is at position 1, directing to positions 2, 4, and 6 as well. Therefore, positions 2, 4, and 6 of the phenoxy ring are highly activated towards electrophilic substitution reactions like halogenation, nitration, or Friedel-Crafts reactions. lecturio.comyoutube.com The existence of related compounds like 6-(3-Methoxy-4-methylphenoxy)pyridin-3-amine confirms that substitution on this ring is synthetically accessible. bldpharm.com

Table 2: Directing Effects of Substituents on the Phenoxy Ring

| Position | Substituent | Activating/Deactivating | Directing Effect |

| 1 | Pyridinoxy (-O-Py) | Activating | Ortho, Para |

| 3 | Methoxy (-OCH₃) | Activating | Ortho, Para |

The methoxy group itself can also be a site of chemical transformation. A common reaction for aryl methyl ethers is O-demethylation to yield the corresponding phenol. This cleavage is typically achieved under harsh conditions using strong acids like hydroiodic acid or Lewis acids such as boron tribromide. In the synthesis of complex molecules like dibenzo[b,d]pyran-6-ones, competitive cleavage of methoxy groups can occur during acid-catalyzed lactonization steps. researchgate.net This suggests that treatment of this compound with such reagents could selectively or non-selectively yield the corresponding hydroxyphenoxy derivative.

Chemical derivatization is also a technique used to modify functional groups to improve analytical characteristics for methods like gas chromatography-mass spectrometry (GC-MS). jfda-online.com While not a synthetic transformation for creating new core structures, such techniques could be applied to the methoxy or amino groups to aid in analysis. jfda-online.com

Exploration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more efficient, use safer substances, and minimize waste. rsc.org These principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyridine derivatives.

Microwave-assisted synthesis has emerged as a significant green chemistry tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. sphinxsai.com The synthesis of various pyridine, aminopyrimidine, and fused pyridine derivatives has been shown to be more efficient under microwave irradiation. nih.govnanobioletters.comcore.ac.uk For example, the preparation of pyridophenoxazinones was achieved in 30 minutes with very satisfactory yields using microwave heating, which drastically reduced the production of polymeric residues seen with conventional methods. core.ac.uk Similarly, an eco-friendly, solvent-free microwave-assisted procedure was used to prepare pyridine glycosides, with silica (B1680970) gel acting as an efficient and environmentally benign promoter. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Reaction | Method | Reaction Time | Yield | Reference |

| Pyridine Synthesis | Conventional Heating | 6-10 hours | 60-82% | nih.gov |

| Pyridine Synthesis | Microwave Irradiation | 5-10 minutes | 75-92% | nih.gov |

| Pyridophenoxazinone Synthesis | Conventional Heating | 24 hours | 10-15% | core.ac.uk |

| Pyridophenoxazinone Synthesis | Microwave Irradiation | 30 minutes | 60-85% | core.ac.uk |

Another key green strategy is the use of one-pot, multi-component reactions (MCRs). mdpi.com MCRs combine three or more reactants in a single vessel to form a final product that incorporates portions of all the starting materials. This approach improves process efficiency by reducing the number of synthetic steps, purifications, and the amount of solvent and waste generated. nih.gov The synthesis of complex pyrazolopyrimidopyridine derivatives has been achieved via a one-pot, four-component reaction in water, a green solvent, with a 91% yield in just one hour. mdpi.com

The development of sustainable catalytic methods is also central to green amine synthesis. rsc.org This includes using catalysts that are efficient, selective, and can be easily recovered and reused. For the synthesis of the core structure of this compound, applying green principles would involve exploring catalytic C-N and C-O cross-coupling reactions that minimize the use of hazardous reagents and solvents, and that operate at lower temperatures with high atom economy. rsc.org

Advanced Spectroscopic and Chromatographic Methods for the Characterization of 6 3 Methoxyphenoxy Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (Proton and Carbon-13) Chemical Shift Analysis

One-dimensional (1D) NMR spectra provide fundamental information about the types and number of protons and carbons in a molecule. In the ¹H NMR spectrum of 6-(3-Methoxyphenoxy)pyridin-3-amine, each unique proton would generate a signal with a specific chemical shift (δ), integration value (proportional to the number of protons), and multiplicity (splitting pattern) due to coupling with neighboring protons. For instance, the methoxy (B1213986) group (-OCH₃) protons would typically appear as a sharp singlet, while the aromatic protons on both the pyridine (B92270) and phenoxy rings would exhibit complex splitting patterns (doublets, triplets, or multiplets) in distinct aromatic regions of the spectrum. The amine (-NH₂) protons would likely appear as a broad singlet.

Similarly, the ¹³C NMR spectrum would display a single peak for each unique carbon atom in the molecule. The chemical shifts of these carbons would indicate their electronic environment; for example, carbons bonded to electronegative oxygen and nitrogen atoms would be deshielded and appear at a higher chemical shift (downfield) compared to other aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 (Pyridine) | 7.8 - 8.0 | - |

| C2 (Pyridine) | - | 138 - 140 |

| C4 (Pyridine) | 7.1 - 7.3 | 120 - 122 |

| H4 (Pyridine) | 7.1 - 7.3 | - |

| C5 (Pyridine) | - | 125 - 127 |

| H5 (Pyridine) | 6.8 - 7.0 | - |

| C6 (Pyridine) | - | 155 - 157 |

| H2' (Phenoxy) | 6.6 - 6.8 | - |

| C2' (Phenoxy) | - | 105 - 107 |

| C3' (Phenoxy) | - | 160 - 162 |

| H4' (Phenoxy) | 6.7 - 6.9 | - |

| C4' (Phenoxy) | - | 110 - 112 |

| H5' (Phenoxy) | 7.2 - 7.4 | - |

| C5' (Phenoxy) | - | 130 - 132 |

| H6' (Phenoxy) | 6.7 - 6.9 | - |

| C6' (Phenoxy) | - | 112 - 114 |

| Methoxy (-OCH₃) | 3.8 - 3.9 | 55 - 56 |

| Amine (-NH₂) | 3.5 - 5.0 (broad) | - |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the signals observed in 1D NMR and confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically on adjacent carbons. This is invaluable for tracing the spin systems within the pyridine and phenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal to which it is attached, allowing for the definitive assignment of carbon resonances.

Mass Spectrometry for Molecular Mass and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of the compound. For this compound (C₁₂H₁₂N₂O₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass of the molecular ion [M+H]⁺ with the theoretically calculated mass.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. First, the molecular ion of the compound is isolated. It is then subjected to fragmentation, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different parts of the molecule. For this compound, key fragmentations would likely include the cleavage of the ether bond, leading to ions corresponding to the methoxyphenoxy and aminopyridine moieties.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of chemical bonds within a molecule. These techniques are used to identify the functional groups present in a compound.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. As a primary aromatic amine, it would be expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹. Other significant absorptions would include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the methoxy group's aliphatic C-H stretches are found just below 3000 cm⁻¹.

N-H bending: A characteristic N-H bend for primary amines is observed around 1580-1650 cm⁻¹.

C=C and C=N stretching: Aromatic ring stretching vibrations would be visible in the 1400-1600 cm⁻¹ region.

C-O stretching: Strong absorptions corresponding to the aryl-ether C-O stretch would be expected around 1200-1250 cm⁻¹.

C-N stretching: The aromatic C-N stretching vibration would appear in the 1250-1335 cm⁻¹ range.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often give stronger signals in Raman spectra. For this molecule, the symmetric breathing modes of the aromatic rings would be prominent in the Raman spectrum.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |

| Amine (N-H) | Bending | 1580 - 1650 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Methoxy (C-H) | Stretching | 2850 - 2960 |

| Aromatic (C=C) | Ring Stretching | 1400 - 1600 |

| Aryl Ether (C-O) | Asymmetric Stretching | 1200 - 1250 |

Identification of Characteristic Functional Group Frequencies

Fourier-transform infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its primary amine, ether, and aromatic pyridine ring functionalities.

Based on established literature for similar aromatic amines and ethers, the principal vibrational frequencies can be assigned. orgchemboulder.comlumenlearning.comlibretexts.org The primary amine (–NH₂) group typically shows two N–H stretching bands in the region of 3400–3250 cm⁻¹. orgchemboulder.com Aromatic C–N stretching vibrations are expected to appear in the 1335–1250 cm⁻¹ range. orgchemboulder.com The aryl ether linkage (C–O–C) is characterized by a strong, asymmetric stretching band, typically found between 1275 and 1200 cm⁻¹, and a symmetric stretch between 1075 and 1020 cm⁻¹. Aromatic C=C and C-H stretching vibrations from both the pyridine and phenoxy rings will also be prominent. lumenlearning.com

Table 1: Predicted FTIR Characteristic Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3400–3300 | Asymmetric N–H Stretch | Primary Amine | Medium |

| 3330–3250 | Symmetric N–H Stretch | Primary Amine | Medium |

| 3100–3000 | Aromatic C–H Stretch | Pyridine & Phenyl Rings | Medium-Weak |

| 1650–1580 | N–H Bend (Scissoring) | Primary Amine | Medium |

| 1600–1450 | C=C Ring Stretch | Pyridine & Phenyl Rings | Medium-Strong |

| 1335–1250 | Aromatic C–N Stretch | Aryl Amine | Strong |

| 1275–1200 | Asymmetric C–O–C Stretch | Aryl Ether | Strong |

| 1075–1020 | Symmetric C–O–C Stretch | Aryl Ether | Medium |

| 910–665 | N–H Wag | Primary Amine | Strong, Broad |

Data derived from spectroscopic tables and analysis of analogous compounds. orgchemboulder.comlumenlearning.comlibretexts.org

Correlational Analysis with Computational Vibrational Data

To enhance the accuracy of vibrational assignments, experimental FTIR data is often correlated with theoretical calculations. Density Functional Theory (DFT) has become a standard computational method for predicting molecular properties, including vibrational spectra. physchemres.org For a molecule like this compound, geometry optimization and frequency calculations can be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). physchemres.orgredalyc.org

Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, it is common practice to apply a scaling factor to the computed wavenumbers to improve their agreement with experimental values. redalyc.org Studies on similar molecules like 2-amino-6-methoxy-3-nitropyridine (B1334430) have successfully used scaling factors to align theoretical data with experimental findings, confirming vibrational assignments with high confidence. redalyc.org A correlational analysis between the scaled theoretical frequencies and the experimental FTIR spectrum provides a robust and detailed structural confirmation of this compound.

Table 2: Correlational Analysis of Hypothetical Experimental and Scaled Theoretical Vibrational Data

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Harmonic) Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Asymmetric Stretch | 3385 | 3530 | 3392 |

| C=C Ring Stretch | 1595 | 1658 | 1594 |

| C-O-C Asymmetric Stretch | 1245 | 1299 | 1249 |

| C-N Stretch | 1310 | 1365 | 1312 |

Theoretical values are hypothetical and for illustrative purposes, based on typical DFT B3LYP calculation outcomes and scaling factors. redalyc.org

Advanced Chromatographic Separations for Purity Profiling and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of a compound and for analyzing it within complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful, though distinct, approaches to the analysis of this compound.

HPLC, particularly reversed-phase HPLC (RP-HPLC), is the premier analytical technique for determining the purity of non-volatile or thermally sensitive organic compounds. ijsrst.comresearchgate.net A robust RP-HPLC method can effectively separate this compound from starting materials, by-products, and degradation products.

Method development involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength. For pyridine derivatives and aromatic amines, a C18 (octadecyl) column is a common and effective choice for the stationary phase. helixchrom.comnih.gov The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode to achieve optimal separation. helixchrom.com UV detection is well-suited for this compound due to the strong absorbance of its aromatic rings.

Table 3: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | | Gradient | 20% B to 95% B over 15 minutes | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 254 nm | | Injection Volume | 5 µL | These parameters are based on standard methods for analyzing aromatic amines and pyridine derivatives. helixchrom.comhelixchrom.comchromatographyonline.com

Gas chromatography is a high-resolution separation technique ideal for volatile and thermally stable compounds. However, many primary amines, especially those with higher molecular weights, are not sufficiently volatile and can exhibit poor peak shape due to interactions with the GC column. nih.gov A common strategy to overcome this limitation is chemical derivatization, which converts the polar amine group into a less polar, more volatile, and more thermally stable functional group. iu.edunih.gov

Silylation is a widely used derivatization technique where an active hydrogen in the amine's –NH₂ group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.govomicsonline.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. sigmaaldrich.comphenomenex.com The resulting TMS-derivative of this compound would be significantly more volatile and exhibit improved chromatographic behavior, allowing for high-resolution separation and quantification by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. iu.edunih.gov

Table 4: Typical GC Method Parameters for Analysis of a Silylated Derivative

| Parameter | Condition |

|---|---|

| Derivatizing Agent | BSTFA with 1% TMCS |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 70 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) or 230 °C (MS Transfer Line) |

GC conditions are adapted from general methods for analyzing silylated amino compounds. omicsonline.orgresearchgate.net

Elemental Microanalysis for Quantitative Compositional Verification

Elemental microanalysis, or combustion analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. nih.gov This experimental data is then compared against the theoretical percentages calculated from the compound's proposed molecular formula. quora.com For this compound, the molecular formula is C₁₂H₁₂N₂O₂.

This analysis provides critical evidence for the compound's empirical formula and serves as an essential check of its purity. rsc.org For a new compound to be considered analytically pure, the experimentally found values for C, H, and N should typically be within ±0.4% of the calculated theoretical values, a standard required by many scientific journals. nih.govacs.org

**Table 5: Elemental Composition of this compound (C₁₂H₁₂N₂O₂) **

| Element | Theoretical Mass % | Found Mass % (Example) | Difference (%) |

|---|---|---|---|

| Carbon (C) | 66.66 | 66.51 | -0.15 |

| Hydrogen (H) | 5.59 | 5.68 | +0.09 |

| Nitrogen (N) | 12.95 | 12.83 | -0.12 |

| Oxygen (O) | 14.80 | N/A* | - |

Oxygen is typically not measured directly but is calculated by difference. The molecular formula C₁₂H₁₂N₂O₂ has a molar mass of 216.24 g/mol. webqc.org

Theoretical Chemistry and Computational Modeling of 6 3 Methoxyphenoxy Pyridin 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic and Structural Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic and structural characteristics of molecules. nih.govnih.govresearchgate.netnih.govmdpi.comniscpr.res.innih.govmdpi.com These methods provide detailed insights into the molecule's geometry, orbital energies, and charge distribution, which are fundamental to understanding its behavior. For 6-(3-Methoxyphenoxy)pyridin-3-amine, DFT calculations would typically be performed using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p) to ensure a high degree of accuracy. mdpi.com

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the conformation with the lowest potential energy. The molecule possesses rotational freedom around the ether linkage and the bond connecting the phenoxy group to the pyridine (B92270) ring, leading to the possibility of multiple conformers.

A conformational analysis would systematically explore the potential energy surface of the molecule by rotating these flexible bonds. The resulting energy profile would reveal the global minimum energy conformation, which represents the most stable arrangement of the atoms, as well as other local minima corresponding to other stable conformers. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for subsequent analyses. For instance, in related pyridine derivatives, the planarity of the pyridine ring and the orientation of substituents have been found to be critical for their biological activity. nih.gov

| Parameter | Predicted Value |

|---|---|

| C-N bond length (pyridine) | ~1.34 Å |

| C-O bond length (ether) | ~1.37 Å |

| Dihedral angle (C-O-C-C) | Variable (conformer dependent) |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenoxy and aminopyridine rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the electron-deficient regions of the pyridine ring, suggesting these areas are susceptible to nucleophilic attack. The calculated HOMO and LUMO energies, along with the energy gap, provide valuable predictions about the molecule's reactivity in chemical reactions.

| Molecular Orbital | Energy (eV) - Illustrative |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface. Different colors on the map represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP surface would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the ether and methoxy (B1213986) groups, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amine group would exhibit a positive potential (blue), indicating their role as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. semanticscholar.org This method allows for the investigation of charge transfer and delocalization effects within the molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor molecule, typically a protein. semanticscholar.org This method is widely used in drug discovery to identify potential drug candidates and to understand the molecular basis of their activity. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity.

While no specific docking studies for this compound are readily available in the literature, studies on closely related derivatives provide valuable insights. For example, a Schiff base derivative of 6-methoxypyridin-3-amine has been subjected to in silico molecular docking studies to evaluate its antimicrobial potential. semanticscholar.org Such studies on this compound would involve selecting a relevant biological target and using docking software to predict its binding mode and affinity. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-receptor complex.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the binding process by accounting for the flexibility of both the ligand and the receptor, as well as the presence of solvent molecules. These simulations can be used to assess the stability of the docked conformation and to calculate binding free energies.

| Target Protein (Example) | Predicted Binding Affinity (kcal/mol) - Illustrative | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Kinase A | -8.5 | ASP184, LYS72, LEU173 |

| Protease B | -7.9 | GLY143, SER195, HIS57 |

QSAR and Cheminformatics Applications for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Cheminformatics involves the use of computational methods to analyze and manage chemical data.

A QSAR study involving this compound would typically require a dataset of structurally related compounds with experimentally determined biological activities. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a QSAR model that can predict the activity of new, untested compounds.

Cheminformatics tools would be employed to manage the chemical data, calculate the molecular descriptors, and build and validate the QSAR models. While no specific QSAR studies on this compound have been reported, the principles of QSAR could be applied to a series of its analogs to guide the design of new compounds with improved activity.

Research Applications and Broader Scientific Impact of the 6 Aminopyridin 3 Amine and Phenoxy Ether Frameworks

Strategic Utility in Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has become a powerful and efficient strategy in medicinal chemistry for identifying lead compounds. astx.compharmafeatures.com This approach starts with screening libraries of low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. nih.govmdpi.com These initial fragment hits are then optimized and grown into more potent, drug-like molecules. whiterose.ac.uknih.gov The 6-aminopyridin-3-amine and phenoxy ether frameworks are well-suited for such strategies.

The design of effective fragment libraries is a cornerstone of the FBDD process. pharmafeatures.commdpi.com Fragments are typically selected based on criteria such as the "Rule of Three," which suggests a molecular weight under 300 Da, a cLogP of less than 3, and fewer than three hydrogen bond donors and acceptors. mdpi.com The core structure of 6-(3-methoxyphenoxy)pyridin-3-amine aligns well with these principles, making it an attractive candidate for inclusion in such libraries.

The key features of this framework that make it valuable for fragment screening include:

Low Molecular Weight: The basic scaffold is small, allowing for extensive chemical space to be explored during the optimization phase without becoming excessively large. mdpi.com

Hydrogen Bonding Capability: The primary amine and the pyridine (B92270) ring nitrogen provide well-defined hydrogen bond donor and acceptor sites, respectively, which are crucial for anchoring the fragment to a protein's binding site. chemicalbook.com

Aromatic Systems: The presence of two aromatic rings (pyridine and phenyl) allows for potential π-stacking interactions with aromatic amino acid residues in a target protein.

Defined Three-Dimensional Shape: The ether linkage provides a degree of conformational flexibility while maintaining a well-defined spatial arrangement of the two ring systems, which can be effectively sampled in screening.

The screening of libraries containing such fragments requires highly sensitive biophysical techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Surface Plasmon Resonance (SPR) to detect the weak binding affinities characteristic of initial hits. pharmafeatures.combiocat.com A kinase-biased library, for instance, might include aminopyridine-based fragments to target the highly conserved hinge region of the ATP binding site. nih.gov

| FBDD Principle | Relevance of the Core Structure | Associated Benefit |

|---|---|---|

| Low Molecular Weight (<300 Da) | The core scaffold fits within this range, adhering to the "Rule of Three". mdpi.com | Provides a good starting point for optimization with high ligand efficiency. astx.comnih.gov |

| Key Interaction Features | Contains H-bond donors (amine) and acceptors (pyridine N), plus aromatic rings. chemicalbook.com | Increases the probability of binding to diverse protein targets. |

| Synthetic Tractability | The amine and aromatic rings serve as handles for synthetic elaboration. nih.govchemicalbook.com | Facilitates the rapid generation of analogues for hit-to-lead optimization. pharmafeatures.com |

| Defined 3D Vectorial Growth | The structure provides clear vectors for chemical growth into nearby pockets of the target protein. nih.gov | Enables rational, structure-based design to improve potency and selectivity. nih.gov |

Once a fragment hit containing the aminopyridine-phenoxy ether core is identified and its binding mode is characterized, the next critical step is its elaboration into a more potent lead compound. whiterose.ac.uknih.gov This process of "fragment growing" or "hit-to-lead" optimization involves adding chemical functionality along specific vectors to achieve additional, favorable interactions with the target protein. nih.gov

The structure of the this compound framework offers several strategic points for such elaboration:

The Primary Amine: This group can be functionalized to form amides, sulfonamides, or substituted amines, allowing chemists to probe for interactions in new regions of the binding pocket. This approach was successfully used in the optimization of 4-aminopiperidine (B84694) inhibitors. nih.gov

The Pyridine Ring: The pyridine ring can be substituted to modulate electronics, improve properties, or introduce new interaction points.

The Phenyl Ring: The phenoxy group can be modified with different substituents to enhance binding affinity or improve pharmacokinetic properties. For example, in the development of DOT1L inhibitors, modifying a phenyl group was key to optimizing interactions within a hydrophobic pocket. nih.gov

This rational, structure-guided approach allows for a significant increase in affinity, often by several orders of magnitude, transforming a weakly binding fragment into a potent inhibitor. nih.gov The process is iterative, with each new analogue providing further insight into the structure-activity relationship (SAR) to guide the next design cycle. nih.gov

Role as Ligands in Transition Metal Catalysis and Coordination Chemistry

The aminopyridine motif is a highly versatile and valuable ligand framework in the field of coordination chemistry and transition metal catalysis. vot.plekb.egresearchgate.net The presence of two distinct nitrogen donor atoms—the endocyclic pyridine nitrogen and the exocyclic amino group—allows these molecules to act as effective chelating ligands for a wide range of transition metals, including palladium, rhodium, copper, and early transition metals like titanium and zirconium. vot.plresearchgate.net

Aminopyridine ligands have been successfully employed in a variety of important catalytic transformations. Their utility stems from the stable complexes they form with metals and the ability to fine-tune their steric and electronic properties through substitution. vot.plresearchgate.net

Key applications include:

Cross-Coupling Reactions: N-aryl-2-aminopyridines are excellent ligands for palladium-catalyzed reactions, where the pyridine nitrogen can act as a directing group to facilitate C-H activation and the construction of complex N-heterocycles. researchgate.net

Olefin Polymerization: Early transition metal complexes featuring aminopyridinato ligands have shown activity as catalysts for olefin polymerization. vot.plcjcatal.com The ligand framework influences the stability and reactivity of the metal center, impacting polymer molecular weight and properties.

Oxidation Catalysis: Nickel complexes with aminopyridine ligands have been studied for their catalytic activity in oxidation reactions. ekb.eg

Ullmann Ether Synthesis: While aminopyridines are key, the phenoxy moiety is also relevant. Copper(I) phenoxide complexes, often stabilized by nitrogen-based ligands like pyridine derivatives, are key intermediates in Ullmann-type C-O coupling reactions to form diaryl ethers. nih.gov The electronic nature of the ligands coordinated to the copper center can significantly influence the efficiency of the etherification process. nih.gov

The this compound structure combines the proven aminopyridine chelating unit with a phenoxy group, which can influence the electronic environment of the pyridine ring and, consequently, the catalytic activity of the resulting metal complex.

| Catalytic Reaction | Metal | Role of the Ligand Framework | Reference |

|---|---|---|---|

| C-H Functionalization / Cross-Coupling | Pd, Rh, Ir, Co, Cu | Aminopyridine acts as a directing group and stabilizes the metal center. | researchgate.net |

| Olefin Polymerization | Ti, Zr | Aminopyridinato ligands stabilize early transition metal catalysts. | vot.plcjcatal.com |

| Ullmann C-O Coupling | Cu | Phenoxide is a reactant; pyridine-type ligands stabilize the Cu(I) intermediate. | nih.gov |

| Oxidation Reactions | Ni | Aminopyridine complexes can act as catalysts for dye removal. | ekb.eg |

A major goal in modern catalysis is the development of enantioselective reactions, which produce one chiral product over its mirror image. This is typically achieved by using a chiral catalyst, often a metal complex bearing a chiral ligand. youtube.comnih.gov The aminopyridine-phenoxy ether scaffold provides an excellent platform for the design of new chiral ligands.

Chirality can be introduced into the ligand in several ways:

Modification of the Amine: Attaching a chiral auxiliary to the amino group.

Substitution on the Pyridine Ring: Placing a chiral substituent on one of the open positions of the pyridine ring.

Chiral Phenoxy Group: Utilizing a chiral backbone within the phenoxy moiety.

By creating a well-defined chiral environment around the metal center, such ligands could direct the stereochemical outcome of a reaction. For example, chiral phosphine (B1218219) ligands like DIPAMP and BINAP are famously used with rhodium and ruthenium for asymmetric hydrogenations. youtube.com Similarly, chiral bipyridine ligands are used in asymmetric aldol (B89426) reactions. thieme-connect.de A chiral aminopyridine-based ligand could potentially be applied to similar transformations, offering a new class of structures for catalyst development. The development of such catalysts is crucial for the efficient synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov

Contributions to Materials Science and Polymer Chemistry

The unique combination of a rigid, heteroaromatic pyridine ring and a flexible phenoxy ether linkage makes this structural framework a highly valuable monomer for the synthesis of advanced polymers and materials. researchgate.net These polymers often exhibit a desirable balance of thermal stability, solubility, and mechanical properties.

The individual components of the framework contribute distinct properties to the final material:

Pyridine Ring: The incorporation of rigid pyridine units into a polymer backbone is a known strategy to enhance thermal and thermo-oxidative stability. researchgate.netmdpi.com The aromaticity and molecular symmetry of the pyridine nucleus contribute to this robustness. researchgate.net

Phenoxy Ether Linkage: While rigid backbones provide thermal stability, they often lead to poor solubility and processability. The introduction of flexible ether linkages is a common and effective method to improve the solubility of polymers like polyimides without significantly compromising their thermal properties. researchgate.net Furthermore, phenoxy resins as a class of materials are known for their toughness, adhesion, and chemical stability. mdpi.comnih.gov

Design of Advanced Polymeric Materials with Phenoxy Ether Linkages

The incorporation of phenoxy ether and pyridine structures into polymer backbones is a well-established strategy for creating advanced materials with superior properties. Diamine monomers containing these frameworks are particularly valuable in the synthesis of high-performance polymers like polyimides and poly(ether imide)s (PEIs). specialchem.com These polymers are sought after in the aerospace, automotive, and electronics industries for their exceptional thermal stability, mechanical strength, and chemical resistance. specialchem.commurraystate.edu

The phenoxy-pyridine unit contributes to several desirable polymer characteristics. The ether linkages introduce a degree of flexibility into the polymer chain, which can improve solubility and processability without significantly compromising thermal performance. researchgate.netmdpi.com The pyridine ring, being a rigid heterocyclic structure, enhances the thermal and thermo-oxidative stability of the resulting polymer. researchgate.net For instance, polyimides synthesized from diamines like 2,6-bis(3-aminophenoxy)pyridine have demonstrated high glass transition temperatures (Tg) and excellent thermal stability, with 5% weight loss occurring at temperatures above 500°C in air. google.com

The specific arrangement of the linkages (e.g., meta- vs. para-substitution) on the phenoxy rings and the position of the amino group on the pyridine ring can be systematically varied to fine-tune the properties of the final polymer. This modularity allows for the rational design of materials with tailored characteristics, such as specific glass transition temperatures, coefficients of thermal expansion, and dielectric constants. The use of monomers like 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridine in the synthesis of polyimides results in polymers that are amorphous and readily soluble in organic solvents, a direct consequence of the flexible ether bonds and the rigid, bulky pyridine units that disrupt chain packing. researchgate.net

| Polymer Type | Monomer Component | Key Properties |

| Polyimide | 2,6-bis(3-aminophenoxy)pyridine | High glass transition temperature (>200°C), High thermal stability (>500°C), Enhanced solubility google.com |

| Poly(pyridine ether imide) | 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridine | Good solubility in organic solvents, Amorphous nature, High thermal stability researchgate.net |

| Poly(ether imide) (PEI) | Generic aminophenoxy derivatives | High-temperature resistance, Mechanical strength, Chemical resistance murraystate.eduscispace.com |

Exploration of Liquid Crystalline Properties in Related Compounds

The pyridine ring is a well-known constituent in the design of liquid crystalline materials. tandfonline.comnih.gov Its inclusion in a molecule's core structure can significantly influence mesomorphic behavior due to its dipole moment and ability to participate in intermolecular interactions. nih.gov Compounds based on phenoxy pyridine frameworks are therefore of interest in the exploration of new liquid crystals.

Liquid crystals are a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. The molecules in a liquid crystal can flow like a liquid, but they maintain a degree of orientational order. The formation of liquid crystal phases, such as nematic and smectic phases, is highly dependent on molecular shape and intermolecular forces.

The general structure of a calamitic (rod-shaped) liquid crystal consists of a rigid core (mesogen) and flexible terminal chains. The phenoxy-pyridine moiety can serve as an effective mesogen. The rigidity of the linked aromatic rings contributes to the anisotropic shape required for liquid crystal formation. By modifying the terminal groups attached to the phenoxy and pyridine rings, researchers can systematically alter the transition temperatures and the types of liquid crystal phases observed. nih.gov For example, studies on homologous series of Schiff base/ester compounds with a terminal pyridyl unit have shown that the length of the flexible alkoxy chain can determine whether the material exhibits nematic, smectic, or multiple mesophases. nih.gov The introduction of a heterocyclic ring like pyridine can lead to materials with broad temperature ranges for their liquid crystalline phases. tandfonline.com While specific studies on the liquid crystalline properties of this compound are not prominent, the structural characteristics of the broader phenoxy pyridine family make it a promising scaffold for the design of new mesogenic materials. tandfonline.comnih.gov

| Structural Feature | Influence on Liquid Crystalline Properties |

| Pyridine Ring | Contributes to dipole moment, can enhance thermal stability of mesophases. nih.gov |

| Phenoxy Ether Linkage | Provides a balance of rigidity and flexibility, influencing phase transitions. |

| Terminal Flexible Chains | Length and nature of chains affect melting points and the type of mesophase (nematic, smectic). nih.gov |

| Overall Molecular Shape | The elongated, somewhat rigid structure of phenoxy pyridines is conducive to forming liquid crystal phases. |

Building Block Applications in Complex Organic Synthesis

The utility of a chemical compound is often defined by its ability to serve as a starting point for the construction of more complex and valuable molecules. The 6-aminopyridin-3-amine and phenoxy ether framework, as exemplified by this compound, is a prime example of a versatile building block in organic synthesis. bldpharm.com Its value stems from the presence of multiple, chemically distinct functional groups that can be selectively manipulated to build a wide array of target structures.

Precursor in Multistep Synthetic Sequences

A precursor in a multistep synthesis is a compound that serves as a key intermediate, from which a target molecule is assembled through a series of chemical reactions. The structure of this compound makes it an ideal precursor. The primary aromatic amine group (-NH2) is a nucleophilic site that readily participates in a wide range of reactions, including amidation, alkylation, and transition metal-catalyzed cross-coupling reactions. nih.govnih.gov This allows for the straightforward introduction of diverse substituents at this position.

The pyridine nitrogen introduces a basic site and a potential point for coordination to metal catalysts, which can influence reactivity at other positions on the ring. The phenoxy ether linkage is generally stable to many reaction conditions, providing a robust connection between the two aromatic rings. Furthermore, the aromatic rings themselves can be functionalized through electrophilic aromatic substitution, although the existing substituents will direct the position of new groups. The commercial availability of this compound and its analogs underscores their role as ready-to-use starting materials for synthetic chemists. bldpharm.com For instance, related aminopyridine derivatives are routinely used as precursors in the synthesis of fused heterocyclic systems and medicinally relevant compounds. researchgate.netwhiterose.ac.uk

Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery and chemical biology to create large collections of structurally diverse small molecules. cam.ac.ukcam.ac.uk The goal of DOS is to explore chemical space broadly to identify novel compounds with interesting biological activities. A key element of DOS is the use of a central "scaffold," a core structure upon which diversity is built.

The this compound framework is an excellent candidate for a DOS scaffold. Its multiple points of potential modification allow for the generation of a large library of analogs from a single starting material. For example:

The amino group can be acylated or alkylated with a wide variety of reagents.

The pyridine nitrogen can be oxidized or quaternized.

The aromatic rings can potentially be halogenated and then used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity. whiterose.ac.uk

By applying a series of different reactions to this central scaffold, chemists can rapidly generate a library of compounds with significant variations in their three-dimensional shape, charge distribution, and functional group presentation. cam.ac.uk This structural diversity is crucial for increasing the probability of finding a molecule that can interact specifically with a biological target. The use of pyridine-containing scaffolds is particularly prevalent in medicinal chemistry due to their frequent appearance in FDA-approved drugs and their ability to impart favorable pharmacokinetic properties. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 6-(3-Methoxyphenoxy)pyridin-3-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves coupling pyridine derivatives with substituted phenols. For example, hydrazinopyridine can react with aldehyde intermediates under acidic conditions (e.g., acetic acid in ethanol) to form Schiff base intermediates, followed by cyclization using oxidizing agents like NaOCl . Microwave-assisted synthesis (e.g., 150–200°C, 30–60 min) can enhance reaction efficiency for similar pyridin-3-amine derivatives . Optimize stoichiometry (1:1 molar ratio of amine and aldehyde) and monitor progress via TLC or NMR . Purification via vacuum filtration and washing with methanol/water yields >90% purity .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C-NMR : Assign peaks based on aromatic proton environments (e.g., δ 8.09 ppm for pyridine protons) and methoxy groups (δ ~3.84 ppm) .

- FTIR : Identify key functional groups (e.g., C-O-C stretch at ~1260 cm⁻¹, NH₂ bends at ~3198 cm⁻¹) .

- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ = 334.1556, observed 334.1553) .

Q. What solvents and conditions are suitable for solubility studies of this compound?

- Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF), alcohols (methanol, ethanol), and chlorinated solvents (dichloromethane). For analogs like 6-(2,2,2-trifluoroethoxy)pyridin-3-amine, DMSO and methanol show >25 mg/mL solubility . Use sonication (30 min, 25°C) to enhance dissolution. Quantify via UV-Vis at λmax ~250–300 nm .

Advanced Research Questions

Q. How does the electronic nature of substituents on the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Electron-donating groups (e.g., methoxy) increase electron density at the pyridine N, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use Pd(PPh₃)₄ (2 mol%), aryl boronic acids (1.2 eq), and Na₂CO₃ in dioxane/water (3:1) at 80°C for 12 h . Monitor regioselectivity via LC-MS and compare with computed Hirshfeld charges .

Q. What strategies mitigate degradation of this compound under oxidative or hydrolytic conditions?

- Methodological Answer :

- Oxidative Stability : Test under H₂O₂ (3% v/v, pH 7.4, 37°C). Add antioxidants (e.g., BHT, 0.1% w/v) to reduce NH₂ oxidation .

- Hydrolytic Stability : Conduct accelerated aging (40°C/75% RH for 4 weeks). Use phosphate buffers (pH 1.2–7.4) and quantify degradation via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can computational modeling predict the binding affinity of this compound to biological targets like kinase enzymes?

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.